molecular formula C9H16BrNO3 B2717918 Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 2007919-81-3

Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B2717918
CAS RN: 2007919-81-3
M. Wt: 266.135
InChI Key: AFCHOIOACNROFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2007919-81-3 . It has a molecular weight of 266.13 . The compound is colorless to pale yellow in color and can exist in both liquid and solid forms .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16BrNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature requirement of 2-8°C in a sealed and dry environment .

Scientific Research Applications

Morpholine Derivatives Synthesis

M. D’hooghe et al. (2006) reported the novel synthesis of cis-3,5-disubstituted morpholine derivatives utilizing a diastereoselective electrophile-induced ring closure, demonstrating the versatility of aziridine precursors like Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate in generating structurally complex morpholines for further pharmaceutical exploration (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Aziridines and Azetidines as Building Blocks

Aziridines and azetidines serve as crucial intermediates in organic synthesis. For instance, A. Armstrong and A. Ferguson (2012) highlighted the high trans-selectivity in aziridination of tert-butyl cinnamates, showcasing the pivotal role of aziridine and azetidine structures in synthesizing novel organic compounds with potential biological activities (Armstrong & Ferguson, 2012).

Potential Antimicrobial Agents

K. Doraswamy and P. Ramana (2013) conducted a study on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. This research underscores the importance of azetidine derivatives, like Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate, in the development of new antimicrobial compounds, highlighting their role in addressing the pressing need for novel antibiotics (Doraswamy & Ramana, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCHOIOACNROFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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